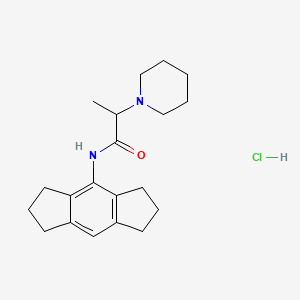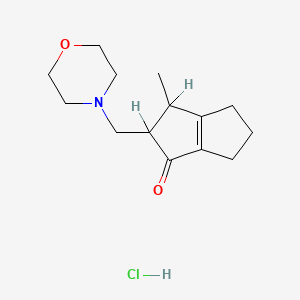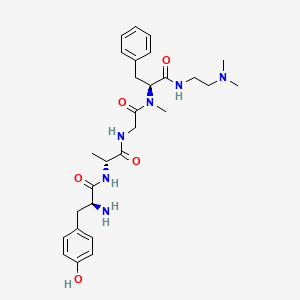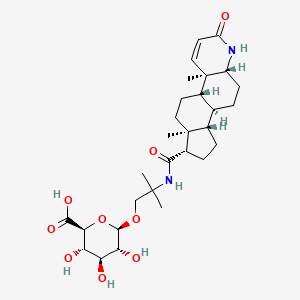
Hydroxyfinasteride glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxyfinasteride glucuronide is a metabolite of finasteride, a synthetic 4-azasteroid compound. Finasteride is primarily known for its use in treating benign prostatic hyperplasia and male pattern baldness. The glucuronidation process, which involves the addition of glucuronic acid to a substrate, enhances the solubility and excretion of compounds. This compound is formed through the glucuronidation of hydroxyfinasteride, a hydroxylated derivative of finasteride .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hydroxyfinasteride glucuronide typically involves the enzymatic glucuronidation of hydroxyfinasteride. This process can be carried out using recombinant human UDP-glucuronosyltransferases (UGTs) in the presence of the cofactor UDP-glucuronic acid. The reaction conditions often include a buffered aqueous solution at physiological pH and temperature .
Industrial Production Methods: Industrial production of this compound may involve microbial transformation using specific strains of bacteria or fungi capable of glucuronidation. This biotechnological approach can be scaled up for large-scale production, ensuring high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Hydroxyfinasteride glucuronide primarily undergoes hydrolysis, where the glucuronide moiety is cleaved to regenerate hydroxyfinasteride. This reaction is catalyzed by β-glucuronidase enzymes .
Common Reagents and Conditions:
Hydrolysis: Catalyzed by β-glucuronidase in a buffered aqueous solution at physiological pH.
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.
Major Products:
Hydrolysis: Hydroxyfinasteride and glucuronic acid.
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives of this compound.
Scientific Research Applications
Hydroxyfinasteride glucuronide has several applications in scientific research:
Chemistry: Used as a model compound to study glucuronidation processes and enzyme kinetics.
Biology: Investigated for its role in the metabolism and excretion of finasteride and its derivatives.
Medicine: Explored for its potential therapeutic effects and as a biomarker for monitoring finasteride metabolism.
Industry: Utilized in the development of biotechnological processes for drug metabolism studies and production of glucuronide conjugates
Mechanism of Action
The mechanism of action of hydroxyfinasteride glucuronide involves its formation through the glucuronidation of hydroxyfinasteride. This process is catalyzed by UDP-glucuronosyltransferases, which transfer the glucuronic acid moiety from UDP-glucuronic acid to hydroxyfinasteride. The resulting glucuronide conjugate is more water-soluble, facilitating its excretion from the body .
Comparison with Similar Compounds
Hydroxyfinasteride glucuronide can be compared with other glucuronide conjugates of finasteride and its derivatives:
Finasteride Glucuronide: Another glucuronide conjugate of finasteride, differing in the position of glucuronidation.
Hydroxyfinasteride: The hydroxylated derivative of finasteride, which undergoes glucuronidation to form this compound.
Morphine-6-glucuronide: A pharmacologically active glucuronide of morphine, highlighting the diverse roles of glucuronides in drug metabolism
This compound is unique due to its specific formation from hydroxyfinasteride and its role in the metabolism of finasteride. Its study provides insights into the glucuronidation process and its implications in drug metabolism and excretion.
Properties
CAS No. |
1196787-38-8 |
|---|---|
Molecular Formula |
C29H44N2O9 |
Molecular Weight |
564.7 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[2-[[(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carbonyl]amino]-2-methylpropoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C29H44N2O9/c1-27(2,13-39-26-22(35)20(33)21(34)23(40-26)25(37)38)31-24(36)17-7-6-15-14-5-8-18-29(4,12-10-19(32)30-18)16(14)9-11-28(15,17)3/h10,12,14-18,20-23,26,33-35H,5-9,11,13H2,1-4H3,(H,30,32)(H,31,36)(H,37,38)/t14-,15-,16-,17+,18+,20-,21-,22+,23-,26+,28-,29+/m0/s1 |
InChI Key |
UWPZOBPHWVTPQC-NKLUJKGGSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CC[C@@H]5[C@@]3(C=CC(=O)N5)C |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)COC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5C3(C=CC(=O)N5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




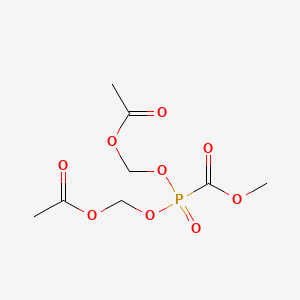
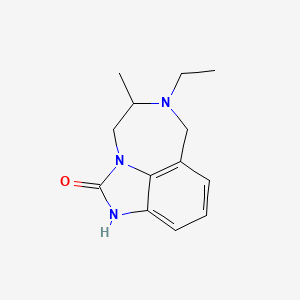

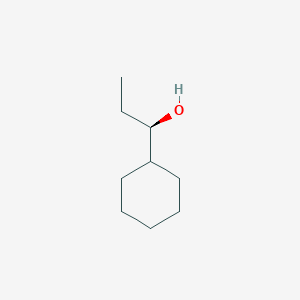

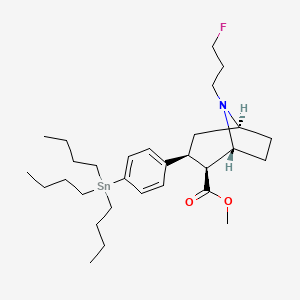
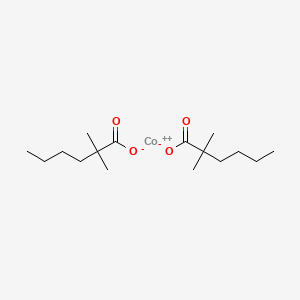
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-nonan-3-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12784589.png)
![2-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]-5-[[4-morpholin-4-yl-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonic acid;2-(2-hydroxyethylamino)ethanol](/img/structure/B12784590.png)
